

U-104 (SLC-0111): A Comparative Guide to Carbonic Anhydrase IX Specificity

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Compound of Interest

Compound Name: *hCAIX-IN-16*

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This guide provides a detailed comparison of the inhibitory activity of U-104, also known as SLC-0111, against the tumor-associated carbonic anhydrase IX (CAIX) and other physiologically relevant carbonic anhydrase (CA) isoforms. U-104 is a potent, ureido-substituted benzenesulfonamide that has demonstrated significant anti-tumor effects in preclinical and clinical studies. Its efficacy is largely attributed to its selective inhibition of CAIX and CAXII, which are key regulators of pH in the tumor microenvironment.

Data Presentation: Inhibitory Potency of U-104

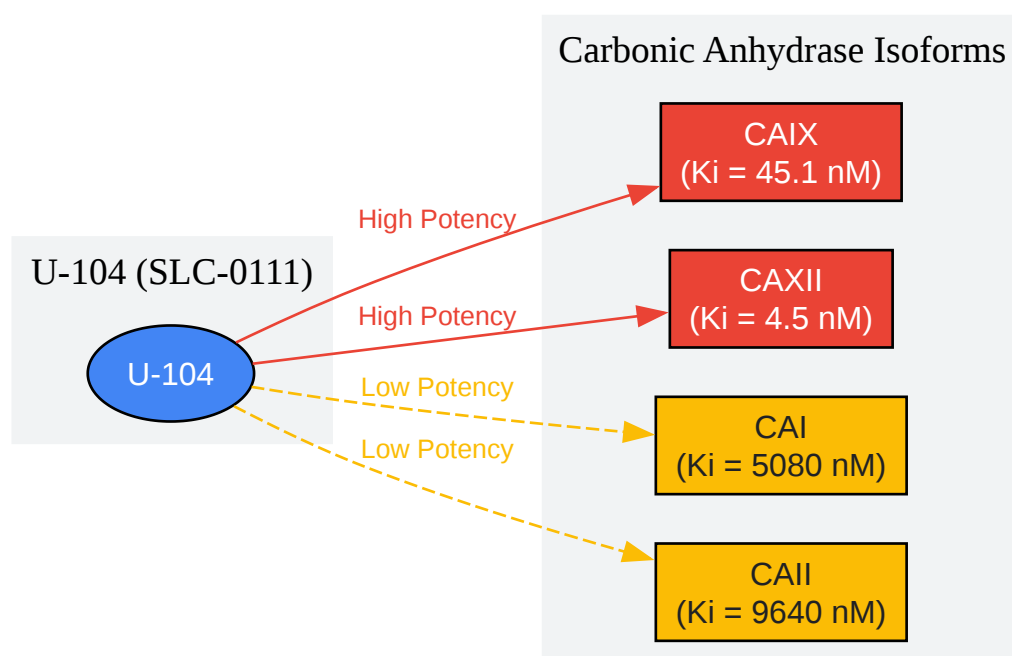
The following table summarizes the inhibitory activity (K_i , inhibition constant) of U-104 against a panel of human carbonic anhydrase isoforms. The K_i value represents the concentration of the inhibitor required to produce half-maximum inhibition, with lower values indicating greater potency.

Carbonic Anhydrase Isoform	K_i (nM)	Selectivity Ratio (K_i CAI / K_i CAIX)	Selectivity Ratio (K_i CAII / K_i CAIX)
CAI	5080	112.6	-
CAII	9640	-	213.7
CAIX	45.1	-	-
CAXII	4.5	-	-

Data sourced from MedChemExpress and Selleck Chemicals.[1][2]

The data clearly demonstrates that U-104 is a highly potent inhibitor of the tumor-associated isoforms CAIX and CAXII, with K_i values in the low nanomolar range.[1][2] In contrast, it exhibits significantly lower inhibitory activity against the ubiquitous cytosolic isoforms CAI and CAII, with K_i values in the micromolar range.[1][2] This indicates a high degree of selectivity for CAIX and CAXII. The selectivity ratio highlights that U-104 is over 100-fold more selective for CAIX compared to CAI and over 200-fold more selective for CAIX compared to CAII.

Mandatory Visualization: U-104 Selectivity Profile



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Caption: Inhibition profile of U-104 against key carbonic anhydrase isoforms.

Experimental Protocols

The inhibitory activity of U-104 and other carbonic anhydrase inhibitors is typically determined using one of two primary enzymatic assays: the stopped-flow CO₂ hydration assay or the p-nitrophenyl acetate (p-NPA) esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases. It directly measures the enzyme's ability to hydrate carbon dioxide.

Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. A pH indicator is used to monitor the change in proton concentration. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of the enzyme and a CO₂ solution, enabling the measurement of initial reaction rates.

Materials:

- Purified recombinant human carbonic anhydrase isoforms (CAI, CAII, CAIX, CAXII)
- U-104 (SLC-0111) dissolved in a suitable solvent (e.g., DMSO)
- Buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., phenol red) and an electrolyte to maintain constant ionic strength (e.g., 0.1 M Na₂SO₄).
- CO₂-saturated water
- Stopped-flow spectrophotometer

Procedure:

- **Enzyme and Inhibitor Preparation:** Prepare stock solutions of the carbonic anhydrase isoforms and U-104.
- **Reaction Setup:** The stopped-flow instrument has two syringes. Syringe A is loaded with the buffer containing the enzyme and the pH indicator. Syringe B is loaded with the CO₂-saturated water. For inhibition studies, varying concentrations of U-104 are pre-incubated with the enzyme in Syringe A.
- **Reaction Initiation:** The contents of the two syringes are rapidly mixed in the instrument's observation cell.

- **Data Acquisition:** The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).
- **Data Analysis:** The initial rate of the reaction is calculated from the slope of the absorbance change over time.
- **Determination of K_i :** The inhibition constant (K_i) is determined by measuring the reaction rates at various substrate (CO_2) and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition).

p-Nitrophenyl Acetate (p-NPA) Esterase Activity Assay

This is a colorimetric assay that is often used as a more convenient, higher-throughput alternative to the stopped-flow method. It relies on the esterase activity of carbonic anhydrases.

Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product). The rate of formation of p-nitrophenol can be monitored spectrophotometrically at 400-405 nm. Inhibitors of the carbonic anhydrase active site will reduce the rate of this reaction.

Materials:

- Purified recombinant human carbonic anhydrase isoforms
- U-104 (SLC-0111) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- p-Nitrophenyl acetate (p-NPA) stock solution (e.g., in acetonitrile or DMSO)

Procedure:

- **Reaction Mixture Preparation:** In a 96-well plate, add the assay buffer, the carbonic anhydrase enzyme, and varying concentrations of U-104.

- Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for binding.
- Reaction Initiation: Add the p-NPA substrate solution to each well to start the reaction.
- Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 400-405 nm over time using a plate reader.
- Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
- Determination of IC₅₀/K_i: The concentration of U-104 that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the reaction rate against the inhibitor concentration. The IC₅₀ value can then be converted to a K_i value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration are known.

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References

- 1. Assay: Inhibition of human carbonic anhydrase 7 after 15 mins by stopped flow CO₂ hydration method (ChEMBL1227480) - ChEMBL [ebi.ac.uk]
- 2. Kinetic Study of CO₂ Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase [mdpi.com]
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